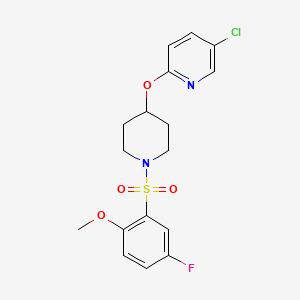

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

The synthesis of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations.

Análisis De Reacciones Químicas

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, leading to different derivatives.

Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, using a strong oxidizing agent might yield a different product compared to a mild one.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has garnered attention for its potential as a pharmaceutical agent. Its applications include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt cell wall formation .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against cancer cell lines, indicating potential use in cancer therapy. For instance, related compounds have shown GI50 values ranging from 31 nM to 54 nM, suggesting substantial potency against cancer cell proliferation .

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as:

- Suzuki–Miyaura coupling : A method for forming carbon-carbon bonds.

- Oxidation and reduction reactions : Modifying functional groups to enhance activity .

Material Science

In material science, the unique properties of this compound allow for the development of new materials with specific properties, such as polymers and coatings that can be tailored for particular applications .

Biological Targets

The primary biological targets include:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors to influence physiological responses.

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties against various cancer cell lines. The study reported varying degrees of activity across cell lines, demonstrating that structural modifications can enhance antiproliferative effects .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

When compared to similar compounds, 5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups. Similar compounds might include other pyridine derivatives or sulfonyl-containing molecules, but the specific arrangement of chloro, fluoro, and methoxy groups in this compound provides distinct chemical and biological properties.

Some similar compounds include:

These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.

Actividad Biológica

5-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring , which is further substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety . Its molecular formula is C17H18ClFN2O4S with a molecular weight of 400.85 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptors : It can bind to various receptors, modulating their activity and influencing physiological responses.

The exact pathways involved depend on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The compound's bactericidal action is attributed to its ability to inhibit protein synthesis and disrupt cell wall formation .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Studies involving animal models have indicated that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various piperidine derivatives, including this compound). Results showed that this compound had superior activity against MRSA compared to standard antibiotics like ciprofloxacin .

- Inflammation Model Study : In a rodent model for inflammatory bowel disease, administration of the compound resulted in significant reductions in inflammatory markers and improved histopathological scores compared to control groups .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity, utilizing methods such as Suzuki–Miyaura coupling . The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or pyridine moieties can significantly influence biological activity.

Propiedades

IUPAC Name |

5-chloro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4S/c1-24-15-4-3-13(19)10-16(15)26(22,23)21-8-6-14(7-9-21)25-17-5-2-12(18)11-20-17/h2-5,10-11,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQWKJJXSYSANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.